Mesulfamide
Description
Historical Perspectives of Sulfonamide Research
The journey of sulfonamide research began in the early 20th century, not in the realm of medicine, but in the chemical industry's exploration of synthetic dyes. antibodysociety.org It was the German pathologist Gerhard Domagk, working at Bayer AG, who in 1932 made the groundbreaking discovery that a red azo dye named Prontosil rubrum could protect mice from lethal streptococcal infections. uni.luncats.iochemsrc.comdrugpatentwatch.com This was a pivotal moment, as Prontosil was the first substance to effectively combat bacterial infections within a living organism. cymitquimica.com Domagk's work, which earned him the 1939 Nobel Prize in Physiology or Medicine, demonstrated that chemical agents could selectively target and inhibit bacteria. uni.luchemicalbook.comwho.int
Further research, particularly by a team at the Pasteur Institute in France, revealed that Prontosil was a prodrug. ncats.io It was metabolized in the body to its active, colorless component, para-aminobenzenesulfonamide, more commonly known as sulfanilamide (B372717). uni.luncats.iochemsrc.comwho.int The discovery that sulfanilamide was the actual antimicrobial agent spurred a flurry of research, leading to the synthesis of thousands of sulfonamide derivatives. cymitquimica.comwho.int These "sulfa drugs" became the first class of systemic antibacterial agents and were instrumental in treating a wide range of bacterial diseases before the widespread availability of penicillin. antibodysociety.orgcymitquimica.comlookchem.com
Evolution of Sulfonamide Derivatives in Chemical Biology
The initial focus of sulfonamide research was squarely on their antibacterial properties, which function by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, an essential component in the synthesis of folic acid. google.com However, the versatility of the sulfonamide functional group (–SO₂NH₂) soon led to the discovery of derivatives with a wide array of other biological activities. drugpatentwatch.comlookchem.com This marked a significant evolution in the role of sulfonamides within chemical biology, extending far beyond their original antibacterial applications. nih.gov
Clinical observations and further chemical modifications of the sulfonamide structure led to the development of important non-antibacterial drug classes. medkoo.com These include:
Diuretics: The discovery that some sulfonamides caused metabolic acidosis led to the development of carbonic anhydrase inhibitors like acetazolamide, and subsequently to thiazide and loop diuretics such as hydrochlorothiazide (B1673439) and furosemide, which are mainstays in the treatment of hypertension and edema. ncats.iochemicalbook.com
Antidiabetic Agents: The observation of hypoglycemic side effects in patients treated with certain sulfonamides for typhoid fever led to the development of the sulfonylurea class of drugs, such as tolbutamide (B1681337) and glipizide, used to treat type 2 diabetes. google.comgoogle.com
Anticonvulsants: Some sulfonamide derivatives, like sultiame, were found to possess anticonvulsant properties.
Anti-inflammatory Agents: The development of COX-2 inhibitors, such as celecoxib, which contain a sulfonamide moiety, provided a new class of anti-inflammatory drugs. cymitquimica.com
Anticancer Agents: More recently, sulfonamide derivatives have been investigated as anticancer agents, targeting enzymes like carbonic anhydrases, which are overexpressed in some tumors, and as inhibitors of protein kinases and other targets involved in cancer progression. google.comguidechem.com
Other Therapeutic Areas: The sulfonamide scaffold has been incorporated into drugs for a variety of other conditions, including antiviral agents, and treatments for glaucoma and even Alzheimer's disease. drugpatentwatch.comgoogle.com
This expansion into diverse therapeutic areas highlights the sulfonamide group as a privileged scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov
Mesulfamide as a Specific Sulfonamide Analogue in Research
Within the extensive family of sulfonamides lies this compound, a specific analogue with the chemical formula C₇H₁₀N₂O₅S₂. uni.lu It is identified by the CAS Registry Number 122-89-4. chemicalbook.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₅S₂ | ncats.io |
| Molecular Weight | 266.29 g/mol | ncats.io |
| CAS Number | 122-89-4 | chemicalbook.com |
| IUPAC Name | (4-sulfamoylanilino)methanesulfonic acid | medkoo.com |
| Appearance | Solid powder | medkoo.com |
| Canonical SMILES | C1=CC(=CC=C1NCS(=O)(=O)O)S(=O)(=O)N | uni.lu |
| InChIKey | AXUWLXLMZKNGIO-UHFFFAOYSA-N | uni.lu |
This compound is described in the literature primarily as a synthetic antibacterial agent. ncats.iomedkoo.com Its structure incorporates the core p-aminobenzenesulfonamide moiety, which is characteristic of the original sulfa drugs, but with a methanesulfonic acid group attached to the aniline (B41778) nitrogen. This structural modification makes it a distinct analogue for research purposes.
While detailed, large-scale research on this compound's specific biological activities is not as extensively published as for more common sulfa drugs, it is recognized as a member of the sulfonamide class by nomenclature bodies such as the World Health Organization (WHO) in its International Nonproprietary Names (INN) documentation. antibodysociety.orgwho.intwho.int Its presence in chemical and pharmaceutical databases indicates its availability for biochemical research and as a potential intermediate in the synthesis of other compounds. cymitquimica.commedkoo.com The study of specific analogues like this compound allows researchers to probe the structure-activity relationships of the sulfonamide class, understanding how modifications to the parent structure influence biological effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-sulfamoylanilino)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O5S2/c8-16(13,14)7-3-1-6(2-4-7)9-5-15(10,11)12/h1-4,9H,5H2,(H2,8,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUWLXLMZKNGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153458 | |
| Record name | Mesulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-89-4 | |
| Record name | 1-[[4-(Aminosulfonyl)phenyl]amino]methanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesulfamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[4-(aminosulfonyl)phenyl]amino]methanesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MESULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19VNL22L0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis Methodologies and Derivatization Studies of Mesulfamide Analogues
Established Synthetic Pathways for Sulfonamides
The structural core of Mesulfamide is a sulfonamide group, and therefore, its synthesis is rooted in the well-established methods for creating this functional group. These methods have been refined over decades and provide a reliable foundation for producing a wide array of sulfonamide-based molecules.
Conventional Synthetic Approaches
The most traditional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. googleapis.comresearchgate.net This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The process typically requires a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netresearchgate.net
The synthesis of the necessary sulfonyl chloride precursors is a critical preceding step. Two primary conventional routes to aryl sulfonyl chlorides are:
Electrophilic Aromatic Substitution (EAS): This involves the direct reaction of an aromatic compound with excess chlorosulfonic acid. cenmed.com While effective, this method can be harsh and is not suitable for electron-deficient aromatic rings. cenmed.com
Oxidative Chlorination: This approach uses thiols or their derivatives, which are oxidized and chlorinated to form the sulfonyl chloride. cenmed.com Reagents like aqueous chlorine or thionyl chloride have been traditionally used, though they are hazardous. researchgate.netcenmed.com
A common multi-step synthesis for a simple sulfonamide like sulfanilamide (B372717), a precursor for this compound, starts from benzene (B151609) and proceeds through nitration, reduction, acetylation, chlorosulfonation with chlorosulfonic acid, amination with ammonia, and finally deacetylation. googleapis.com
Nucleophilic Substitution Reactions in Sulfonamide Synthesis
The core of sulfonamide synthesis is a nucleophilic substitution reaction. The nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl halide (most commonly, a sulfonyl chloride). researchgate.netnih.gov The success of this reaction depends on the nucleophilicity of the amine; primary amines are generally more reactive than secondary amines. researchgate.net
The sulfonamide group itself is typically considered a stable endpoint in a synthetic sequence. However, recent studies have shown that the sulfonamide group can be activated to undergo further nucleophilic substitution. For instance, tertiary sulfonamides can be activated by reagents like trichloroisocyanuric acid (TCCA) and triflic acid (TfOH), allowing them to be converted into sulfonate esters by reaction with alcohols. mdpi.com This opens up pathways for further derivatization. The sulfonamide moiety can also act as an activating group in nucleophilic aromatic substitution (SNAr) reactions, for example, activating attached aryl fluorides for substitution by phenoxides. google.com
Specific Reaction Conditions and Reagents
The synthesis of sulfonamides can be achieved using a variety of specific reagents and conditions, which have been developed to improve yields, simplify procedures, and increase functional group tolerance.
One of the most fundamental reactions is the coupling of sulfonyl chlorides with amines. nih.gov To circumvent the often harsh conditions required for sulfonyl chloride synthesis, alternative sulfur-containing reagents have been developed. For example, sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are stable, solid materials that can be used in palladium-catalyzed reactions with aryl halides and amines to form sulfonamides under milder conditions. guidechem.comgoogle.com
Another strategy involves the direct oxidative coupling of thiols and amines. guidechem.com This avoids the pre-formation of sulfonyl chlorides. An electrochemical method, for instance, can couple various thiols and amines using electricity as the sole driving force, without the need for catalysts or chemical oxidants. guidechem.com Other specific reagents and systems include:
N-silylamines: These react efficiently with sulfonyl chlorides to produce sulfonamides, with the formation of a strong silicon-fluorine or silicon-chlorine bond as a driving force. nih.gov
Sulfonic acids: These can be activated directly using agents like 2,4,6-trichloro- guidechem.comCurrent time information in Bangalore, IN.acgpubs.org-triazine (TCT) under microwave irradiation, avoiding the need to isolate sulfonyl chloride intermediates.
Sodium Sulfinates: These can be coupled with amines in the presence of an oxidant like iodine or under copper catalysis. Current time information in Bangalore, IN.nih.gov
The table below summarizes various reagents used in conventional sulfonamide synthesis.
| Reagent Type | Specific Reagent(s) | Role in Synthesis |
| Sulfonyl Source | Sulfonyl Chloride | Primary electrophile for reaction with amines. researchgate.net |
| Chlorosulfonic Acid | Used for direct chlorosulfonation of arenes. cenmed.com | |
| DABSO (SO₂ surrogate) | Provides SO₂ for Pd-catalyzed sulfonamide synthesis. guidechem.comgoogle.com | |
| Sodium Sulfinates | React with amines in the presence of an oxidant/catalyst. Current time information in Bangalore, IN. | |
| Amine Source | Primary/Secondary Amines | Nucleophile that forms the S-N bond. researchgate.net |
| N-Silylamines | React with sulfonyl halides to form sulfonamides. nih.gov | |
| Catalyst/Promoter | Pyridine | Base to neutralize HCl byproduct. researchgate.net |
| Copper(II) Bromide | Catalyst for coupling sulfinates and amines. nih.gov | |
| Trichloroisocyanuric Acid (TCCA) | Activates tertiary sulfonamides for substitution. mdpi.com | |
| Oxidant | N-Chlorosuccinimide (NCS) | Used in the oxidative chlorination of thiols. cenmed.com |
| Hydrogen Peroxide/Thionyl Chloride | Oxidative chlorination of thiols to sulfonyl chlorides. google.com |
Novel Synthetic Methodologies for this compound Analogues
While specific synthetic routes for this compound ([(4-sulfamoylphenyl)amino]methanesulfonic acid) analogues are not widely published, modern synthetic methods for sulfonamides provide a clear roadmap for their potential creation. These novel approaches offer advantages in terms of efficiency, environmental impact, and the ability to access complex molecular architectures. Analogues of this compound could be designed by modifying its aryl ring or the N-methanesulfonic acid side chain.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of sulfonamide synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.
A notable application is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. sigmaaldrich.com This method uses an activating agent like 2,4,6-trichloro- guidechem.comCurrent time information in Bangalore, IN.acgpubs.org-triazine (TCT) and proceeds in two short microwave-assisted steps, completely avoiding the isolation of moisture-sensitive sulfonyl chlorides. Another efficient microwave-assisted procedure involves the copper-catalyzed coupling of sodium sulfinates and amines. nih.gov This method is rapid and functions without the need for additional ligands or bases. nih.gov For creating this compound analogues, one could envision reacting a modified sulfanilamide with a suitable sulfonic acid derivative or coupling a modified aryl amine with a sulfinate under microwave conditions.
The table below outlines a representative microwave-assisted synthesis.
| Reactants | Catalyst/Reagent | Conditions | Product | Reference |
| Sulfonic Acid, Amine | TCT, Triethylamine, NaOH | Microwave, 50-80°C, 10-20 min | Sulfonamide | |
| Sodium Sulfinate, Amine | CuBr₂ | Microwave, 120°C, 15 min | Sulfonamide | nih.gov |
| p-hydrazinobenzenesulfonamide, Chalcone | None | Microwave, 200°C, 7 min | Pyrazoline Sulfonamide | mdpi.com |
Metal-Free and Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has seen a surge in the development of both metal-free and transition metal-catalyzed reactions for constructing sulfonamides, offering new avenues for creating this compound analogues with high precision and functional group tolerance.
Metal-Free Syntheses: These methods are attractive due to their reduced cost and environmental impact.
Iodine-Mediated Reactions: Systems like I₂O₅ can mediate the oxidative coupling between aryl thiols and amines to form sulfonamides under mild, metal-free conditions. Current time information in Bangalore, IN. Another approach uses an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines with N-hydroxy sulfonamides. epo.org
Electrochemical Synthesis: As mentioned earlier, the direct electrochemical oxidative coupling of thiols and amines offers a green, reagent-free method to form the S-N bond and subsequent oxidation. guidechem.comncats.io
From Nitroarenes: A one-pot, metal-free synthesis can produce sulfonamides from readily available nitroarenes and arylsulfonyl chlorides using diboronic acid in water. nih.gov
Transition Metal-Catalyzed Syntheses: These methods provide powerful and versatile tools for C-S and C-N bond formation, which are essential for synthesizing diverse sulfonamide analogues.
Palladium-Catalysis: Palladium catalysts are used in the Suzuki-Miyaura cross-coupling of arylboronic acids with sulfur dioxide surrogates (like DABSO) and amines, allowing for a convergent synthesis where both the aryl and amine components can be varied. researchgate.netacgpubs.org
Copper-Catalysis: Copper catalysts are widely used for coupling reactions. One method involves the one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and DABSO, catalyzed by Cu(II). Current time information in Bangalore, IN. Another involves the N-arylation of sulfonamides with aryl halides (an Ullmann-type reaction). impactfactor.org
Gold and Rhodium Catalysis: Gold catalysts have been used to synthesize N-sulfonyl amino ketones from sulfonamides and alkynes. Current time information in Bangalore, IN. Rhodium catalysts have also been explored in sulfonamide synthesis. acgpubs.org
These advanced methods could be readily adapted for the synthesis of this compound analogues. For instance, a palladium-catalyzed coupling could be used to attach a modified aryl group to the sulfonamide core, or a copper-catalyzed reaction could functionalize the amine of a sulfanilamide precursor.
Design and Synthesis of this compound Derivatives as Research Probes
The development of chemical probes is essential for investigating biological systems, and parent compounds are often chemically modified to create these tools. Such probes can be used to identify biological targets, visualize cellular processes, or modulate the activity of specific enzymes. The general strategy involves attaching a functional moiety, such as a fluorescent tag or a reactive group, to the core structure of the parent molecule.
While the broader class of sulfonamides has been extensively derivatized to create research probes, a detailed review of the scientific literature indicates a lack of specific studies focused on the design and synthesis of this compound derivatives for use as research probes. The following sections discuss the general strategies that could be hypothetically applied to this compound, based on established chemical principles.
Chemical Modification Strategies for Academic Investigation
For academic investigation, a parent compound like this compound could be chemically modified to explore its structure-activity relationships or to serve as a tool for biochemical assays. A primary method for such modification is derivatization, a process that converts a chemical compound into a derivative of similar chemical structure. This can enhance detectability, improve separation in techniques like gas chromatography, or alter biological activity. mdpi.com
General strategies for modifying compounds for academic research include:
Acylation: Introducing an acyl group, which can alter the compound's polarity and interaction with biological targets.
Alkylation: Adding an alkyl group to a reactive site, such as an amine or hydroxyl group.
Silylation: Introducing a trimethylsilyl (B98337) (TMS) group to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com
Sulfation or Phosphorylation: Adding sulfate (B86663) or phosphate (B84403) groups can significantly change the molecule's solubility and ability to mimic endogenous signaling molecules. google.com.nascholarsresearchlibrary.com
These modifications would typically target the reactive amine or sulfamoyl groups on the this compound structure. However, specific examples of these strategies being applied directly to this compound for academic investigation are not present in the surveyed literature.
Introduction of Diverse Chemical Moieties for Research Applications
The introduction of specific chemical moieties is a key step in developing research probes. These additions are tailored to the intended application.
Fluorescent Probes: A common strategy is to attach a fluorescent molecule (fluorophore) to a parent compound. thermofisher.com This creates a probe that can be used to visualize the compound's localization in cells or tissues. mdpi.comchim.it For a compound like this compound, a fluorophore such as a coumarin (B35378) or naphthalimide could theoretically be covalently linked to its structure. mdpi.comnih.gov These fluorescent derivatives would be invaluable for cellular imaging studies to track the molecule's distribution and interaction with cellular components. mdpi.comchim.it
Enzyme Inhibitor Probes: To study enzymes, inhibitors are often modified. The sulfamide (B24259) and sulfonamide functionalities are known to be valuable for designing enzyme inhibitors, targeting enzymes like carbonic anhydrases and proteases. nih.govnih.gov Derivatives can be designed to bind to the active site of an enzyme, and modifications can be introduced to enhance binding affinity or to add a reporter tag for detection. While many sulfonamide derivatives have been synthesized as potent enzyme inhibitors, specific research detailing the modification of this compound for this purpose is not currently available. nih.govjuniperpublishers.commdpi.com
Molecular Mechanisms of Action and Biological Targets of Mesulfamide
Biochemical Pathways Modulated by Mesulfamide and its Analogues
The primary biochemical pathway affected by this compound and other sulfonamides is the folic acid synthesis pathway. nih.govresearchgate.net However, the disruption of this central pathway can have broader implications for other metabolic processes within the cell.
DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP) and pABA to form 7,8-dihydropteroate. excli.denih.gov This is a critical step in the de novo synthesis of folate. mcmaster.ca Sulfonamides, by competitively inhibiting DHPS, block this reaction. wikipedia.orgijpsjournal.commdpi.com This leads to a depletion of dihydrofolate and subsequently tetrahydrofolate, which is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine. google.comnih.govbiotech-asia.org The disruption of this pathway ultimately halts DNA synthesis and cell replication. nih.govpatsnap.com The combination of a sulfonamide with trimethoprim (B1683648), which inhibits dihydrofolate reductase (the next enzyme in the pathway), can result in a synergistic and potentially bactericidal effect. youtube.combpac.org.nz
Table 1: Key Enzymes and Molecules in the Folic Acid Synthesis Pathway
| Molecule/Enzyme | Role in Pathway | Effect of Sulfonamide Inhibition |
| p-Aminobenzoic Acid (pABA) | Natural substrate for DHPS. | Competitively blocked from binding to DHPS. |
| Dihydropteroate (B1496061) Synthase (DHPS) | Enzyme that catalyzes the formation of dihydropteroate. | Inhibited by sulfonamides, leading to a halt in the pathway. |
| Dihydropteroate | Intermediate product in folic acid synthesis. | Production is blocked by sulfonamides. |
| Dihydrofolate (DHF) | Precursor to tetrahydrofolate. | Synthesis is indirectly blocked due to lack of dihydropteroate. |
| Tetrahydrofolate (THF) | Essential cofactor for nucleotide and amino acid synthesis. | Depletion leads to inhibition of DNA synthesis and cell growth. |
Folic Acid Synthesis Pathway Disruption
Identification of Novel Biological Targets and Interactions
While DHPS is the classical target of sulfonamides, ongoing research has identified novel biological targets and interactions for this class of compounds. libretexts.orgnih.gov This expanded understanding opens up new avenues for the development of sulfonamide-based therapies beyond their traditional antibacterial role. researchgate.net
Sulfonamide derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties. researchgate.netekb.egmdpi.com This suggests that they interact with multiple biological targets. For example, certain sulfonamides have been identified as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. nih.govresearchgate.net Others have been found to modulate the activity of tyrosine kinases, which are key regulators of cellular signaling pathways and are often implicated in cancer. researchgate.net
The development of hybrid molecules, such as phenyltriazole-sulfonamide conjugates, aims to create dual-target agents with enhanced efficacy. rsc.org These compounds are designed to interact with both DHPS and other bacterial targets, such as penicillin-binding proteins, offering a multi-pronged approach to combatting resistant pathogens like MRSA. rsc.org Furthermore, some sulfonamide derivatives have been shown to exert their antimicrobial effects by damaging bacterial cell membrane integrity. mdpi.com The exploration of these novel targets and mechanisms of action is a vibrant area of research, with the potential to repurpose existing sulfonamides and design new ones with improved therapeutic profiles. researchgate.netnih.gov
Receptor Interaction Studies
The interaction between ligands and cellular receptors is a fundamental process that initiates cellular signaling pathways. researchgate.net These interactions can be highly specific and are often regulated by the spatial and temporal organization of the receptors on the cell membrane. researchgate.netfrontiersin.org The study of these interactions is crucial for understanding how compounds like this compound might exert their effects.
Computational tools such as molecular dynamics (MD) simulations are increasingly used to study the dynamic behavior of ligand-receptor binding over time. mdpi.com These methods allow for a detailed analysis of the binding mechanisms, which is essential for drug design and understanding molecular recognition. mdpi.comfrontiersin.org While specific receptor binding studies for this compound are not extensively detailed in the available literature, the principles of receptor-ligand interactions provide a framework for its potential mechanisms. The process of a ligand binding to a receptor often involves conformational changes in the macromolecule, a concept explained by models like "conformational selection" and "induced fit". nih.gov In receptor complexes, the binding of a ligand to one receptor can allosterically modulate the function and binding properties of an adjacent receptor. nih.gov
For instance, studies on G protein-coupled receptors (GPCRs), a large family of receptors, have shown that agonists can have multiple binding sites, leading to different cellular responses. biorxiv.org This highlights the complexity of receptor interactions and the potential for compounds to have varied effects depending on the receptor subtype and the presence of other interacting molecules. nih.govbiorxiv.org
Enzyme Function Modulation
This compound's primary known mechanism of action is the modulation of enzyme function, a characteristic it shares with other sulfonamides. Allosteric regulation, where a molecule binds to a site other than the active site to modulate activity, is a key mechanism for controlling enzyme function. rsc.org This can lead to either an increase or decrease in enzyme activity. rsc.orgqeios.com
The interaction of redox partner proteins, for example, can allosterically modulate the activity of cytochrome P450 enzymes in an isoform-specific manner. nih.gov This demonstrates that the binding of a molecule to one part of an enzyme can influence its catalytic activity at a distant site. nih.gov Computational methods are also employed to identify and characterize allosteric sites on enzymes, which aids in the design of specific modulators. rsc.org
Research has also explored novel ways to modulate enzyme activity, such as using near-infrared light to trigger photothermal effects in engineered enzymes containing nanoparticles. nih.gov This allows for precise spatiotemporal control over enzymatic reactions. nih.gov While not directly studied with this compound, these innovative approaches highlight the diverse strategies available for modulating enzyme function for research and therapeutic purposes.
Table 1: Examples of Enzyme Modulation Mechanisms
| Modulation Mechanism | Description | Potential Outcome |
| Allosteric Regulation | Binding of a modulator to a site distinct from the active site, causing a conformational change that alters activity. rsc.org | Inhibition or activation of the enzyme. rsc.orgqeios.com |
| Competitive Inhibition | An inhibitor molecule, which resembles the substrate, binds to the active site and prevents the substrate from binding. | Decreased enzyme activity. |
| Non-competitive Inhibition | An inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its efficiency. | Decreased enzyme activity. |
| Redox Partner Interaction | Binding of a redox partner protein to an enzyme can allosterically modulate its function. nih.gov | Isoform-specific changes in ligand binding and metabolism. nih.gov |
Bio-macromolecule Binding Interaction Studies
The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to their mechanism of action. nih.gov Techniques such as mass spectrometry and isothermal titration calorimetry (ITC) are widely used to study these binding interactions and to characterize the thermodynamic forces driving the formation of molecular complexes. nih.govresearchgate.net
The binding of a ligand to a macromolecule can be influenced by a variety of factors, including the structure of both the ligand and the macromolecule, as well as environmental conditions like pH and temperature. researchgate.net Molecular docking simulations are a valuable computational tool for predicting and analyzing these interactions at a molecular level. sci-hub.se These studies can help in understanding the biological action of a compound and predicting potential toxicity. sci-hub.se
While specific studies detailing this compound's binding to a wide range of biomacromolecules are not prevalent, the principles of macromolecule-ligand interactions are well-established. For example, polyphenols are known to interact with a variety of macromolecules, including proteins and carbohydrates, and these interactions can affect their bioavailability and biological activity. researchgate.net Similarly, nanoparticles can interact with biological macromolecules, potentially leading to cellular damage. sci-hub.se
Cellular Mechanisms of Action in Research Models
In research settings, this compound has been investigated for its effects on cellular functions, particularly in microorganisms. These studies provide insight into its potential applications as a research tool and its antimicrobial properties.
Disruption of Microorganismal Cell Wall Functioning
The cell wall of microorganisms is a crucial structure for their survival, providing protection against environmental stress and maintaining cell integrity. nih.gov The disruption of the cell wall can lead to the leakage of cellular contents and ultimately, cell death. mdpi.com
Several antimicrobial agents target the fungal or bacterial cell wall. nih.govfrontiersin.org For example, some antifungal drugs inhibit the synthesis of β-(1-3)-glucan, a key component of the fungal cell wall, leading to a weakened structure. nih.gov In bacteria, the cell wall is composed of peptidoglycan, and its degradation by hydrolases is a tightly regulated process involved in cell growth and division. frontiersin.org
The susceptibility of a microorganism to cell wall disruption can depend on various factors, including the species, its growth rate, and its shape. analytik.co.uk Mechanical methods like bead milling and high-pressure homogenization can physically break the cell wall, while chemical and enzymatic methods offer a gentler and more specific approach. analytik.co.uk Although the direct action of this compound on the cell wall is not extensively documented, its classification as a sulfonamide suggests a potential role in disrupting essential metabolic pathways that could indirectly affect cell wall integrity.
Modulation of Specific Cellular Processes for Research Applications
The ability of chemical compounds to modulate specific cellular processes makes them valuable tools in biological research. The study of how proteins change their interaction states throughout the cell cycle, for instance, provides insights into the regulation of processes like DNA replication and transcription. nih.gov
Table 2: Research Applications of Cellular Process Modulation
| Research Area | Application of Modulatory Compounds | Reference |
| Cell Cycle Analysis | Probing changes in protein interactions during different phases of the cell cycle. | nih.gov |
| Antimicrobial Research | Investigating mechanisms of cell wall disruption and identifying new drug targets. | nih.govmdpi.com |
| Enzyme Kinetics | Studying the effects of inhibitors and activators on enzyme function. | qeios.com |
| Drug Discovery | Screening for compounds that bind to specific macromolecules and modulate their activity. | nih.gov |
The use of compounds to perturb cellular systems allows researchers to understand the function of specific proteins and pathways. While specific research applications of this compound in modulating cellular processes are not widely reported, its known biochemical activities suggest its potential utility in studies related to enzyme function and microbial metabolism.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Mesulfamide
Key Structural Requirements for Sulfonamide Biological Activity
The biological activity of sulfonamides, including Mesulfamide, is intrinsically linked to specific structural features. These requirements have been elucidated through extensive research into this class of compounds.
Importance of the Free Amino Group on the Sulfanilamide (B372717) Skeleton
A fundamental requirement for the antibacterial activity of sulfonamides is the presence of a free, unsubstituted amino group (-NH2) at the para- (p-) position of the benzene (B151609) ring. mlsu.ac.inslideshare.net This group, designated as N4, is crucial for the molecule's ability to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govfrontiersin.org The enzyme utilizes para-aminobenzoic acid (PABA) as a substrate for the synthesis of folic acid, an essential nutrient for bacterial growth. mlsu.ac.infirsthope.co.in The structural similarity between the sulfanilamide skeleton and PABA allows it to bind to the enzyme's active site, thereby blocking the synthesis of folic acid. mlsu.ac.innih.gov Any modification of this N4 amino group, unless it is a prodrug designed to be converted back to the free amino group in vivo, typically results in a loss of antibacterial activity. mlsu.ac.in
Role of the Aromatic Benzene Ring and Sulfur Linkage
The aromatic benzene ring and the sulfonamide group (-SO2NH-) are also indispensable for the biological activity of these compounds. mlsu.ac.inslideshare.net The sulfur atom of the sulfonamide group must be directly attached to the benzene ring. mlsu.ac.inslideshare.net Furthermore, the amino group and the sulfonamide group should be in a 1,4- (para) arrangement on the benzene ring for optimal activity. mlsu.ac.in Replacement of the benzene ring with other cyclic systems generally leads to a decrease or complete loss of activity. slideshare.net This specific arrangement is thought to be critical for the molecule to mimic PABA and fit correctly into the active site of the DHPS enzyme. mlsu.ac.in
Influence of Substitutions on Research Pharmacological Profiles
While the p-amino-benzenesulfonamide core is essential for activity, substitutions on the N1 nitrogen of the sulfonamide group can significantly modulate the pharmacological profile of the molecule. ijbpas.com These substitutions can affect properties such as potency, solubility, and pharmacokinetic characteristics. ijbpas.com The introduction of heterocyclic rings at the N1 position has been a particularly fruitful strategy, leading to the development of highly potent sulfonamide drugs. openaccesspub.org In contrast, substitutions on the aromatic ring itself, other than the essential p-amino group, tend to diminish or abolish the compound's activity. slideshare.net The nature of the substituent on the N1 nitrogen can influence the pKa of the sulfonamide, which in turn affects its ionization at physiological pH and its ability to bind to the target enzyme. slideshare.net
The following table summarizes the key structure-activity relationships for the sulfonamide class of compounds.
| Structural Feature | Requirement for Antibacterial Activity | Effect of Modification |
| p-Amino Group (N4) | Essential, must be free (unsubstituted) | Modification (except for prodrugs) leads to loss of activity. mlsu.ac.in |
| Aromatic Ring | Benzene ring is crucial. | Replacement with other ring systems decreases or abolishes activity. slideshare.net |
| Sulfur Linkage | Sulfur must be directly linked to the benzene ring. | Altering this linkage reduces or eliminates activity. mlsu.ac.in |
| Relative Position | Amino and sulfonamide groups must be in para (1,4) positions. | Other arrangements are less active. mlsu.ac.in |
| N1-Sulfonamide Group | Substitutions are permissible and can modulate activity. | Introduction of heterocyclic rings can enhance potency. openaccesspub.org |
| Aromatic Ring Substituents | Generally not tolerated, decreases or abolishes activity. | N/A |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. researchgate.netajrconline.org For sulfonamides, QSAR models have been developed to predict their activity based on various molecular descriptors. medwinpublishers.com These descriptors can be topological, electronic, or steric in nature. medwinpublishers.com
A typical QSAR study on sulfonamide derivatives might involve the following steps:
Data Set Selection: A series of sulfonamide analogues with known biological activities (e.g., inhibitory concentration against a specific enzyme) is compiled. medwinpublishers.com
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using specialized software. medwinpublishers.com
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are used to build a mathematical model that relates the descriptors to the biological activity. medwinpublishers.commdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com
Molecular Docking and Computational Chemistry in SAR/SMR Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govdovepress.com This method is widely used in drug discovery to understand the interactions between a drug molecule and its target protein at the molecular level. plos.org
For sulfonamides, molecular docking studies have been instrumental in visualizing how these molecules bind to the active site of dihydropteroate synthase (DHPS). nih.govnih.gov These studies confirm that the p-aminophenylsulfonamide core occupies the same binding pocket as the natural substrate, PABA. frontiersin.org The amino group and the sulfonamide moiety form key hydrogen bonds and electrostatic interactions with amino acid residues in the active site, anchoring the inhibitor in place. chemmethod.com
Ligand-Target Binding Site Analysis
The binding site of DHPS has been well-characterized through a combination of X-ray crystallography and computational studies. nih.govnih.gov It is composed of a pterin-binding pocket and a pABA-binding pocket. nih.gov Sulfonamides, including presumably this compound, act by competing with pABA for its binding site. wikipedia.org The analysis of the ligand-target interactions reveals that specific amino acid residues play a crucial role in binding the sulfonamide inhibitor. proteopedia.org
Computational chemistry allows for a detailed analysis of these interactions, including:
Hydrogen Bonds: Identifying the key donor and acceptor groups on both the ligand and the protein. chemmethod.com
Hydrophobic Interactions: Mapping the non-polar contacts between the inhibitor and the enzyme. dovepress.com
Electrostatic Interactions: Visualizing the charge complementarity between the ligand and the binding pocket. nih.gov
By studying the binding mode of this compound and its analogues within the DHPS active site using molecular docking and molecular dynamics simulations, researchers can rationalize the observed SAR and SMR. proteopedia.orgnih.gov For instance, these computational tools can help explain why certain substitutions on the N1-sulfonamide group enhance binding affinity while others are detrimental. nih.govmdpi.com This understanding is critical for the rational design of new, more potent sulfonamide-based inhibitors. nih.gov
Prediction of Binding Affinities and Interactions
The prediction of binding affinities and interactions for this compound and its derivatives is heavily reliant on computational chemistry, particularly molecular docking and simulation techniques. These in silico methods provide crucial insights into how these compounds might interact with their biological targets at a molecular level, guiding the rational design of more potent and selective analogs. nih.govmdpi.com
Molecular docking studies are frequently employed to predict the binding pose and affinity of sulfonamide-based compounds within the active sites of target proteins. rjb.ro For instance, when targeting carbonic anhydrases (CAs), a primary focus is the interaction between the sulfonamide group (–SO₂NH₂) and the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity. mdpi.comnih.gov Docking simulations predict that the sulfonamide moiety acts as a potent zinc-binding group (ZBG), coordinating with the metal ion in the enzyme's active site. mdpi.comnih.gov The predicted binding energy, often reported as a docking score in kcal/mol, quantifies the stability of this interaction. chemmethod.comnih.gov Beyond the core zinc interaction, these models also predict how different substituents on the aromatic ring of the sulfonamide can form hydrogen bonds, hydrophobic interactions, or π-π stacking with surrounding amino acid residues, which is critical for determining isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II). chemmethod.commdpi.com
Another significant target class for sulfonamide derivatives is protein kinases, such as Fibroblast Growth Factor Receptor 2 (FGFR2). chemmethod.com In this context, molecular docking helps to understand how these inhibitors fit into the ATP-binding pocket. Simulations can reveal key hydrogen bonds between the compound's carbonyl oxygen or sulfur moieties and essential amino acid residues in the kinase domain, which contributes to their inhibitory activity. chemmethod.com Similarly, for targets like Protein Arginine Methyltransferase 5 (PRMT5), computational screening and docking are used to identify novel inhibitors and predict their binding modes and affinities, paving the way for further development. nih.govmdpi.com
| Compound Class/Derivative | Protein Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interactions | Source |
|---|---|---|---|---|
| Azo-based Sulfonamide (Compound 8h) | FGFR2 Kinase (PDB: 4J98) | -6.24 | Hydrogen bonds involving carbonyl oxygen and sulfur moieties. | chemmethod.com |
| Dansyl Chloride-derived Sulfonamides | Carbonic Anhydrase (PDB: 1AZM) | -6.8 to -8.2 | Binding affinities superior to the standard drug Acetazolamide (-5.25 kcal/mol). | nih.gov |
| Thiadiazole Sulfonamide (Compound 14i) | hCA IX | Not explicitly stated | H-bonds with Gln71, Gln92, Asp131, Thr200, Thr201; π–π stacking with His94. | mdpi.com |
| Meta-nitro substituted Sulfonamide (4M3NPBS) | Penicillin-Binding Protein 2X (PBP-2X) | Highest score in its series (value not specified) | H-bond interactions with GLY 664, VAL 662, and ARG 426 in the active site. | rjb.ro |
Experimental Validation of SAR/SMR Hypotheses in Preclinical Settings
Computational predictions from Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies are hypotheses that require rigorous experimental validation in preclinical settings. criver.comnih.gov This validation process is essential to confirm the on-target activity, selectivity, and cellular effects of this compound and its analogs before they can be considered for further development. criver.com
The primary method for validating predicted binding affinities is through in vitro enzymatic inhibition assays. nih.gov For carbonic anhydrase inhibitors, for example, researchers synthesize the designed compounds and test their inhibitory action against a panel of purified human (h) CA isoforms, such as the off-target cytosolic enzymes hCA I and II and the tumor-associated targets hCA IX and XII. mdpi.comdovepress.com These experiments yield quantitative measures of inhibitory potency, typically as an inhibition constant (Kᵢ) or a half-maximal inhibitory concentration (IC₅₀). mdpi.commdpi.com A strong correlation between the predicted docking scores and the experimentally determined Kᵢ values provides robust validation for the SAR model. nih.gov
For instance, a series of aromatic sulfonamides incorporating a sulfonate tail were synthesized to be membrane-impermeant. mdpi.com Experimental testing confirmed potent inhibition of target isoforms hCA II, IX, and XII, with Kᵢ values in the low nanomolar range (0.9–459.4 nM), validating the design concept. mdpi.com Similarly, folic acid-sulfonamide conjugates designed to inhibit dihydrofolate reductase (DHFR) were synthesized and tested. rsc.org One compound, DS2, showed potent antibacterial activity and an in vitro DHFR inhibition of 75.4%, comparable to the standard inhibitor trimethoprim (B1683648), thus confirming the SAR hypothesis. rsc.org
Beyond biochemical assays, cellular models are used to validate the structure-mechanism relationship. springernature.com For compounds targeting cancer-associated CA IX and XII, their effect on the extracellular pH of cancer cell lines can be measured. mdpi.com An increase in the peritumoral pH by an inhibitor would validate its mechanism of action in a biological context. mdpi.com For PRMT5 inhibitors, preclinical validation involves treating cancer cells with the compounds and measuring the resulting decrease in proliferation or the reduction of specific methylation marks, which are direct products of PRMT5's enzymatic activity. mdpi.comecancer.org These preclinical experiments are the critical link between theoretical design and potential therapeutic application. nih.govnih.gov
| Compound Class/Derivative | Protein Target | Assay Type | Measured Potency | Source |
|---|---|---|---|---|
| Sulfonate-tailed Benzenesulfonamides | hCA II, IX, XII | Enzymatic Inhibition Assay | Kᵢ = 0.9–459.4 nM | mdpi.com |
| Zonisamide (Thiadiazole Sulfonamide) | hCA II / hCA VA | Enzymatic Inhibition Assay | Kᵢ = 35 nM / 20 nM | mdpi.com |
| Folic Acid-Sulfonamide Conjugate (DS2) | DHFR | Enzymatic Inhibition Assay | 75.4 ± 0.12% inhibition | rsc.org |
| Folic Acid-Sulfonamide Conjugate (DS2) | S. aureus | Minimum Inhibitory Concentration (MIC) | 15.63 µg/mL | rsc.org |
| SLC-0111 | hCA IX/XII | Clinical Trial (Phase I/II) | Advanced to clinical trials for hypoxic solid tumors. | dovepress.com |
Metabolism and Pharmacokinetic Insights in Research Models of Mesulfamide
Biochemical Pathways of Mesulfamide Metabolism
The biotransformation of sulfonamides is a complex process that primarily occurs in the liver and can also take place in other tissues. researchgate.net The metabolism is significantly dependent on the animal species being studied. researchgate.net The primary metabolic transformations for sulfonamides involve Phase I oxidation reactions and Phase II N-acetylation reactions. researchgate.netnih.gov Other pathways, such as glucuronide conjugation and aromatic hydroxylation, also contribute to their metabolism. researchgate.net
Cytochrome P450 (CYP) enzymes are crucial mediators of Phase I metabolism for a vast number of xenobiotics, including sulfonamides. nih.govacs.org These enzymes are primarily responsible for the oxidation of sulfonamides, which can lead to the formation of potentially reactive metabolites. nih.gov Specifically, the oxidation of the central amine group of sulfonamides can initiate a cascade of metabolic events. nih.govacs.orgresearchgate.net
Research has identified that the CYP2C9 isozyme is the main enzyme involved in the metabolism of certain sulfonamides, such as tolbutamide (B1681337). drugbank.com The interaction with CYP2C9 can lead to drug-drug interactions when co-administered with other drugs that are substrates or inhibitors of this enzyme. drugbank.com The metabolism by CYP450 enzymes can also lead to the formation of hydroxylamine (B1172632) metabolites, which are considered potentially toxic. nih.gov
Recent research has begun to uncover less common metabolic pathways for sulfonamides. nih.gov Beyond the well-established N-acetylation and hydroxylation, pathways such as coupling and fragmentation reactions initiated by amino H-abstraction have been reported for sulfamethoxazole, catalyzed by CYP450 enzymes. nih.govacs.orgresearchgate.net These emerging pathways can lead to the formation of novel metabolites, such as dimers, which may have their own biological activities and toxicological profiles. nih.gov
Another identified metabolic strategy in some microorganisms is ipso-hydroxylation, which involves the hydroxylation of the carbon atom attached to the sulfonyl group, leading to the fragmentation of the parent sulfonamide molecule. lib4ri.chnih.gov This pathway results in the release of sulfite (B76179) and other breakdown products. lib4ri.ch While primarily studied in microbial systems, these findings highlight the diverse metabolic potential for sulfonamides.
The primary and emerging metabolic pathways for sulfonamides are summarized in the table below.
| Metabolic Pathway | Enzymes Involved | Key Metabolites | Significance |
| N-Acetylation | N-acetyltransferase (NAT) | N4-acetylsulfonamides | A major detoxification pathway; activity is genetically polymorphic. nih.govkarger.com |
| Oxidation (Hydroxylation) | Cytochrome P450 (e.g., CYP2C9) | Hydroxylated sulfonamides, Hydroxylamine metabolites | Can lead to the formation of reactive and potentially toxic metabolites. nih.govnih.govdrugbank.com |
| Glucuronide Conjugation | UDP-glucuronosyltransferases (UGTs) | N1-glucuronide conjugates | A detoxification pathway, with species-dependent variations. researchgate.nettandfonline.com |
| Coupling & Fragmentation | Cytochrome P450 | Sulfonamide dimers, Fragmentation products | Emerging pathways that can lead to novel metabolites with potential biological activity. nih.govacs.org |
| ipso-Hydroxylation | Monooxygenases (in microbes) | 4-aminophenol, Sulfite | A microbial degradation pathway involving the cleavage of the sulfonamide structure. lib4ri.chnih.gov |
Role of Cytochrome P450 Enzymes
Impact of Chemical Structure on Metabolic Fate in Research Models
The chemical structure of a sulfonamide, particularly the substituent at the N1-position, plays a critical role in determining its metabolic fate. karger.comacs.org The physicochemical properties of the N1-substituent, such as its hydrophobicity and electronegativity, can influence the rates of both metabolism and renal excretion. acs.org
The relationship between the chemical structure and metabolic pathways of sulfonamides is a key area of research for designing drugs with desired pharmacokinetic properties, such as long-acting sulfonamides. acs.org
Metabolomics Approaches in Understanding Compound Fate
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is an emerging tool for understanding the metabolic fate of drugs, including sulfonamides. tandfonline.commdpi.comacs.org By providing a global snapshot of the metabolome, this approach can help identify not only the primary drug metabolites but also the downstream effects of the drug on endogenous metabolic pathways. acs.orgasm.org
For sulfonamides, metabolomics can be used to:
Identify novel metabolites and metabolic pathways that may not be detected by traditional targeted analyses. nih.gov
Characterize the metabolic profiles of different sulfonamides and compare them across various species or in different biological matrices. mdpi.com
Discover biomarkers that can predict an individual's response to sulfonamide treatment or their susceptibility to adverse reactions.
Non-targeted screening using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) allows for the comprehensive analysis of metabolites in a sample. tandfonline.commdpi.com This approach has been applied to study the presence and impact of sulfonamides in various systems, from environmental samples to agricultural products. mdpi.comacs.org
The table below outlines the application of metabolomics in studying sulfonamide metabolism.
| Metabolomics Application | Techniques Used | Potential Insights | References |
| Metabolite Identification | LC-MS, GC-MS, NMR | Discovery of novel sulfonamide metabolites and degradation products. | nih.govtandfonline.com |
| Pathway Analysis | Computational Modeling | Elucidation of affected metabolic pathways beyond direct drug metabolism. | researchgate.netasm.org |
| Biomarker Discovery | Statistical Analysis | Identification of biomarkers for drug efficacy, toxicity, or resistance. | acs.org |
| Comparative Metabolism | Cross-species analysis | Understanding species-specific differences in sulfonamide metabolism. | tandfonline.com |
Mechanisms of Resistance and Strategies to Overcome Resistance in Research Models for Sulfonamides
Strategies to Combat Resistance in Preclinical Studies
The emergence and spread of resistance to sulfonamides have necessitated the development of advanced strategies to maintain their efficacy. Preclinical research is actively exploring several promising avenues to overcome resistance in bacteria. These strategies primarily focus on designing new inhibitors, employing combination therapies, and modulating the defensive mechanisms of bacterial cells.
Combination Therapies Targeting Synergistic Pathways in Research Models
Combining antimicrobial agents is a well-established strategy to enhance efficacy and combat resistance. In the context of sulfonamides, combination therapies often target different steps within the same essential metabolic pathway to create a synergistic effect. thno.orgnih.gov
The classic example of this approach is the combination of a sulfonamide, like sulfamethoxazole, with trimethoprim (B1683648). frontiersin.orgthno.orgnih.gov While the sulfonamide inhibits DHPS, trimethoprim inhibits dihydrofolate reductase (DHFR), the next enzyme in the folic acid synthesis pathway. frontiersin.orgnih.gov This sequential blockade of the same pathway is highly effective and has been a mainstay in treating various bacterial infections. frontiersin.orgacs.org The synergistic interaction not only enhances the antimicrobial effect but can also slow the development of resistance. acs.org
Preclinical research continues to explore new combination therapies. One area of focus is the use of antibiotic adjuvants, which are non-antibiotic compounds that can enhance the activity of antibiotics. thno.org These adjuvants can work by various mechanisms, such as inhibiting resistance enzymes or disrupting the bacterial cell wall to increase antibiotic penetration. thno.orgnih.gov For instance, the combination of a cell wall-targeting antibiotic with an agent that inhibits thioredoxin reductase has shown synergistic activity against resistant strains of S. aureus. thno.org
Mesulfamide itself is used in combination preparations, such as the topical spray Inhalipt, where it is combined with another sulfonamide (sulfathiazole) and essential oils like peppermint, eucalyptus, and thymol. kiberis.ru In this formulation, this compound provides antimicrobial action by inhibiting microbial growth, while the essential oils contribute antiseptic and anti-inflammatory properties.
Table 2: Examples of Combination Therapies Involving the Folate Pathway
| Drug Combination | Component 1 Target | Component 2 Target | Rationale |
|---|---|---|---|
| Sulfamethoxazole + Trimethoprim | Dihydropteroate (B1496061) Synthase (DHPS) | Dihydrofolate Reductase (DHFR) | Sequential inhibition of the same essential pathway, leading to synergistic bactericidal activity. frontiersin.orgthno.orgnih.gov |
| This compound + Sulfathiazole + Essential Oils | Dihydropteroate Synthase (DHPS) | Multiple/General (Antiseptic) | Combined antimicrobial and anti-inflammatory effects for topical treatment. |
Modulating Cellular Defense Mechanisms
A more recent and innovative strategy to combat drug resistance involves modulating the cellular defense mechanisms that bacteria use to protect themselves from antimicrobial agents. This can include targeting stress responses, efflux pumps, and other protective pathways.
One such cellular defense pathway involves the transcription factor Nrf2, which plays a role in cellular defense against various stresses. scribd.com In the context of cancer research, which can provide insights into cellular resistance mechanisms, this compound (referred to as MTX-211 in the study) has been shown to inhibit cell proliferation and induce apoptosis by promoting the degradation of Nrf2. scribd.com Specifically, it facilitates the Keap1-mediated ubiquitination of Nrf2, marking it for destruction. scribd.com While this research is in the context of bladder cancer, the principle of modulating a key cellular defense protein could be explored as a strategy to weaken bacteria and make them more susceptible to antibiotics.
Another approach is the use of small regulatory RNAs (sRNAs) to modulate the expression of genes involved in antibiotic resistance. jmicrobiol.or.kr sRNAs can regulate drug uptake and efflux, cell envelope modifications, and biofilm formation, all of which contribute to resistance. jmicrobiol.or.kr Targeting these sRNA-mediated pathways could represent a novel therapeutic strategy to resensitize resistant bacteria to existing antibiotics. jmicrobiol.or.kr
Efflux pumps are a major mechanism of resistance, actively removing antibiotics from the bacterial cell. mdpi.com Research into efflux pump inhibitors (EPIs) aims to block this mechanism, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy. nih.gov While the development of clinically successful EPIs has been challenging, it remains an active area of preclinical investigation.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfamethoxazole |
| Trimethoprim |
| Sulfathiazole |
| p-aminobenzoic acid |
| para-aminosalicylic acid |
| Pyrimido[4,5-c]pyridazines |
| 6-(alkylamino)-5-nitrosoisocytosines |
| N-sulfonamide 2-pyridones |
| Peppermint oil |
| Eucalyptus oil |
Analytical Methodologies for Mesulfamide Research
Chromatography-Based Techniques for Compound Analysis
Chromatography is a fundamental analytical tool that separates components within a mixture for subsequent analysis. wikipedia.org In the context of Mesulfamide and other sulfonamides, various chromatographic methods are employed to isolate the compound from complex samples like biological tissues and environmental matrices. openaccessjournals.comresearchgate.netmatanginicollege.ac.inmdpi.commdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It is a widely utilized method for the analysis of sulfonamides due to its high resolution and accuracy. openaccessjournals.comnih.gov The principle of HPLC involves the separation of components based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net
In the analysis of sulfonamides, reversed-phase HPLC is commonly employed. nih.gov For instance, a C18 column can be used with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer at a specific pH to achieve separation. nih.gov Detection is often carried out using ultraviolet (UV) absorption at a specific wavelength, such as 265 nm, or with a diode-array detector (DAD). nih.govmdpi.com Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to separate a mixture of multiple sulfonamides. nih.gov The sample preparation for HPLC analysis is a critical step and can involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation to remove interferences from the matrix. nih.govmdpi.com
Table 1: Example HPLC Conditions for Sulfonamide Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Methanol and phosphate buffer (60:40, v/v), pH 5.0 | nih.gov |
| Detection | Electrochemical at 1.1 V or UV at 265 nm | nih.govnih.gov |
| Sample Preparation | Deproteination of plasma with methanol | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a premier technique for the analysis of sulfonamide residues. wikipedia.orgacgpubs.org This method is capable of both quantifying and confirming the identity of analytes at very low concentrations. acgpubs.orgscispace.com
In a typical LC-MS/MS workflow for sulfonamides, the sample is first extracted and cleaned up to remove matrix components. scispace.com The extract is then injected into the LC system, where the sulfonamides are separated on a chromatographic column. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). scispace.comnih.gov The resulting ions are then fragmented, and specific fragment ions are monitored in what is known as multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity and sensitivity. scispace.com This technique allows for the unambiguous identification and quantification of sulfonamides, even in complex matrices like animal tissues and milk. acgpubs.orgnih.gov
Table 2: Key Parameters in LC-MS/MS Analysis of Sulfonamides
| Parameter | Description | Reference |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode | scispace.comnih.gov |
| Mass Analyzer | Triple quadrupole (QqQ) or ion trap | scispace.commdpi.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for high selectivity | scispace.com |
| Sample Extraction | Acetonitrile extraction followed by dilution | scispace.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that couples the high separation efficiency of capillary electrophoresis with the detection capabilities of mass spectrometry. wikipedia.org This combination is particularly advantageous for analyzing small volumes of samples with high resolution and speed. wikipedia.org In CE, analytes are separated based on their charge, size, and viscosity under the influence of a high electric field. wikipedia.org
For the analysis of sulfonamides, CE-MS provides an alternative to LC-MS. nih.govresearchgate.net The technique can be automated for monitoring sulfonamide residues in samples like milk. nih.gov To enhance sensitivity, modifications such as adjusting the sheath liquid composition and flow rate can be implemented. nih.gov Coupling CE with tandem mass spectrometry (MS/MS) allows for the confirmation of sulfonamide identities by monitoring specific ion transitions. mdpi.comresearchgate.net This method has been successfully applied to the multi-residue determination of sulfonamides in various matrices, including food and environmental samples. researchgate.net
Table 3: Features of Capillary Electrophoresis-Mass Spectrometry
| Feature | Description | Reference |
| Separation Principle | Based on analyte mobility in a high electric field | wikipedia.org |
| Sample Volume | Requires minimal volume (nanoliter range) | wikipedia.org |
| Coupling to MS | Typically via an electrospray ionization (ESI) interface | wikipedia.org |
| Application | Analysis of sulfonamide residues in complex samples | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of compounds like this compound. sgs.com These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and bonding. matanginicollege.ac.intanta.edu.eg
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. ebsco.comsigmaaldrich.com It is based on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). ebsco.comwikipedia.org When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are influenced by their chemical environment. ebsco.comwikipedia.org
The resulting NMR spectrum provides information about the number and types of nuclei present, their connectivity, and their spatial arrangement. ebsco.comlibretexts.org For a sulfonamide like this compound, ¹H NMR would reveal the different types of protons and their neighboring atoms, while ¹³C NMR would provide information about the carbon skeleton of the molecule. nih.gov The chemical shifts, splitting patterns (spin-spin coupling), and integration of the peaks in an NMR spectrum are all used to piece together the molecular structure. ebsco.comlibretexts.org
Table 4: General Information Provided by NMR Spectroscopy
| NMR Type | Information Provided | Reference |
| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. | nih.gov |
| ¹³C NMR | Number of different types of carbon atoms and the carbon framework of the molecule. | nih.gov |
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. savemyexams.com It works by measuring the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. matanginicollege.ac.intanta.edu.eg Different types of bonds (e.g., N-H, S=O, C=C) vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. matanginicollege.ac.inresearchgate.net
For arylsulfonamides, characteristic IR absorption bands can be observed. The N-H stretching vibrations typically appear in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). researchgate.net The strong absorptions for the asymmetric and symmetric SO₂ stretching vibrations are found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The S-N stretching vibration is observed in the 924–906 cm⁻¹ region. researchgate.net These characteristic peaks can help confirm the presence of the sulfonamide functional group in this compound.
Table 5: Characteristic Infrared Absorption Frequencies for Arylsulfonamides
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H Asymmetric Stretch | 3390–3323 | researchgate.net |
| N-H Symmetric Stretch | 3279–3229 | researchgate.net |
| SO₂ Asymmetric Stretch | 1344–1317 | researchgate.net |
| SO₂ Symmetric Stretch | 1187–1147 | researchgate.net |
| S-N Stretch | 924–906 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry stands as a cornerstone technique for the analysis of this compound, often coupled with liquid chromatography (LC-MS/MS) for enhanced selectivity and sensitivity. In this approach, this compound is first ionized, typically using electrospray ionization (ESI) in positive ion mode, to form protonated molecules.
Tandem mass spectrometry (MS/MS) is then utilized for structural confirmation and quantification. This involves the selection of the protonated this compound ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are specific to the structure of this compound and provide a high degree of certainty in its identification. A common fragmentation pathway for arylsulfonamides involves the loss of sulfur dioxide (SO₂), a characteristic transition that can be monitored for selective detection. eurl-pesticides.eu
For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is frequently employed. fda.gov In MRM, specific precursor-to-product ion transitions for this compound are monitored over time. This technique significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the precise quantification of the analyte even at low concentrations. While specific MRM transitions for this compound are determined empirically during method development, they are based on the predictable fragmentation of the sulfonamide structure.
Method Validation and Performance Evaluation in Research Settings
The validation of analytical methods is a critical process to ensure that the data generated is accurate, reliable, and fit for its intended purpose. europa.eu This is a mandatory requirement for laboratory accreditation and is essential for the inter-laboratory comparability of research results. eurl-pesticides.eu
Limits of Detection and Quantification for Analytical Assays
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of any analytical method for this compound. The LOD is defined as the lowest concentration of this compound that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. grupobiomaster.comnih.gov The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. grupobiomaster.comnih.gov
These limits are typically determined by analyzing a series of samples with decreasing concentrations of this compound or through statistical evaluation of the signal-to-noise ratio, where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ. grupobiomaster.com For instance, in studies of sulfonamides in complex matrices like pastries, LODs have been reported in the range of 0.01–0.14 µg/kg and LOQs from 0.02–0.45 µg/kg. nih.gov In the analysis of environmental solids, detection and quantification limits for a range of antibiotics, including sulfonamides, were found to be in the ranges of 0.01-34.3 µg/kg and 0.03-115 µg/kg, respectively. nih.gov
| Parameter | Typical Value for Sulfonamides | Description |
| Limit of Detection (LOD) | 0.01 - 34.3 µg/kg | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.02 - 115 µg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
Reproducibility and Sensitivity of Analytical Techniques
The reproducibility of an analytical method for this compound refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. americanlaboratory.com This is a crucial parameter for ensuring the long-term reliability of a method and its transferability between different laboratories. Reproducibility is often assessed through intra- and inter-laboratory studies, with results typically expressed as the relative standard deviation (RSD). For example, a validated method for sulfonamides in pastries showed relative standard deviations between 0.80% and 9.23%. nih.gov
Sensitivity, in the context of analytical chemistry, reflects how well a method can discriminate between small differences in analyte concentration. In LC-MS/MS methods, sensitivity is influenced by factors such as ionization efficiency, fragmentation patterns, and detector response. High sensitivity is essential for detecting trace levels of this compound in various research matrices.
Sample Preparation Techniques for Complex Research Matrices
The analysis of this compound in complex matrices, such as biological fluids, tissues, or environmental samples, necessitates robust sample preparation techniques to remove interfering substances and concentrate the analyte of interest. researchgate.net The choice of technique depends on the nature of the matrix and the analyte.
Commonly employed methods for sulfonamides include:
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup. nih.govnih.gov Different sorbents can be used in the d-SPE step to remove specific matrix components like fats, pigments, and sugars. researchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and pre-concentration of analytes. dioxin20xx.org It utilizes a solid sorbent material, packed into a cartridge, to selectively retain either the analyte or the interfering compounds. Various sorbent chemistries are available to suit different applications.
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases. It is a versatile method but can be more labor-intensive and use larger volumes of organic solvents compared to modern techniques like SPE.
Automated and Miniaturized Techniques: To improve sample throughput and reduce solvent consumption, automated SPE and miniaturized cleanup techniques, such as µSPE (micro-solid-phase extraction), are increasingly being adopted. dioxin20xx.org
Preclinical Research Models and Methodologies for Mesulfamide Studies
In Vitro Mechanistic Studies and Assays
In vitro studies, which are conducted outside of a living organism, are fundamental in the preclinical evaluation of drug candidates like Mesulfamide. These studies provide initial insights into a compound's mechanism of action, target engagement, and potential effects on cellular and molecular processes. They serve as a crucial screening platform before advancing to more complex in vivo studies. iaea.org
Cell-Based Assays for Target Engagement
Cell-based assays are indispensable tools in early drug discovery to confirm that a compound interacts with its intended molecular target within a cellular context. discoverx.comresearchgate.net These assays provide a more biologically relevant environment than cell-free systems and can offer quantitative data on a compound's ability to enter cells and bind to its target. discoverx.comyoutube.com
The primary goal of target engagement assays is to measure the direct binding of a ligand to its target protein inside living cells. researchgate.net This helps to:
Confirm on-target activity.
Determine the potency of the compound in a cellular environment. youtube.com
Establish a structure-activity relationship to guide lead optimization. frontiersin.org
Deconvolute hits from phenotypic screens by identifying the responsible targets. youtube.com
One common technique is the Cellular Thermal Shift Assay (CETSA), a label-free method that assesses target engagement in intact cells or cell lysates. frontiersin.org The principle behind CETSA is that a compound binding to its target protein will stabilize the protein, leading to a shift in its thermal denaturation profile. youtube.com
Interactive Table: Common Cell-Based Target Engagement Assay Platforms
| Assay Platform | Principle | Key Applications | Advantages |
|---|---|---|---|
| InCELL Hunter™ | Based on protein stabilization related to protein turnover or interaction disruption. discoverx.com | Confirming compound cell entry and protein target binding, screening and ranking inhibitors, validating hits from biochemical assays. discoverx.com | Provides quantitative cellular data, simple homogeneous protocol, amenable to high-throughput screening. discoverx.com |
| InCELL Pulse™ | Relies on the target protein's thermal stability and its tendency to denature at elevated temperatures. youtube.com | Measuring a compound's ability to increase the target protein's thermal stability in cells. youtube.com | Complements Targeted Protein Degradation (TPD) programs, no custom chemical tracers or antibody reagents required. discoverx.com |
| CETSA | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. frontiersin.org | Characterizing target engagement in intact cells and cell lysates, distinguishing on-target and off-target activities. frontiersin.org | Label-free, can be applied to a wide range of proteins, including native proteins. frontiersin.org |
Enzyme Inhibition Assays
Enzyme inhibition assays are critical for characterizing the interaction between a drug candidate and an enzyme target. These assays can determine the potency of an inhibitor, often expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), and can elucidate the mechanism of inhibition. inspiralis.commdpi.com
These assays can be performed in various formats:
Continuous Assays: The enzymatic reaction is monitored in real-time, allowing for the measurement of initial reaction rates and the study of inhibitor binding kinetics. nih.gov
Endpoint Assays: The reaction is stopped at a specific time point, and the amount of product formed is measured. nih.gov
Different detection methods can be employed, such as fluorescence, absorbance, or luminescence, depending on the enzyme and the substrate used. washington.eduresearchgate.net For example, a fluorogenic substrate can be used where the product of the enzymatic reaction is fluorescent, allowing for sensitive detection. researchgate.net
The data from these assays are crucial for understanding how a compound like this compound might modulate the activity of specific enzymes, which is a key aspect of its mechanism of action.
Advanced In Vitro Models: Organ-on-a-Chip and Microphysiological Systems (MPS)
Traditional 2D cell cultures often fail to replicate the complex architecture and microenvironment of human organs, limiting their predictive value. emulatebio.com To bridge this gap, advanced in vitro models like Organ-on-a-Chip and Microphysiological Systems (MPS) have emerged. emulatebio.comnih.gov
Organ-on-a-Chip devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. harvard.eduwikipedia.org These chips are typically made of a clear, flexible polymer and contain hollow microfluidic channels lined with living human organ cells. harvard.edu This technology allows for the recreation of tissue-tissue interfaces, mechanical cues like fluid flow and stretching, and other aspects of the physiological microenvironment. emulatebio.commdpi.com
Microphysiological Systems (MPS) is a broader term that encompasses complex, multi-cellular in vitro systems, often including 3D structures and fluid flow. nih.gov These systems aim to model the functional features of specific tissues or organs, providing a more physiologically relevant context for drug testing. nih.govyoutube.com
The key advantages of these advanced models include:
The ability to use primary human cells, increasing the translational relevance to human physiology. youtube.com
The recreation of 3D tissue structures and the dynamic microenvironment. emulatebio.commdpi.com
The potential to link different organ models to study multi-organ interactions. nih.govyoutube.com
For a compound like this compound, these models could be used to investigate its effects on specific organ functions, such as liver metabolism or gut absorption, in a more human-relevant context than traditional cell culture. wikipedia.orgemulatebio.com
Interactive Table: Comparison of In Vitro Models
| Model Type | Description | Key Features | Limitations |
|---|---|---|---|
| 2D Cell Culture | Cells are grown as a monolayer on a flat surface. emulatebio.com | Simple, inexpensive, high-throughput. | Lacks physiological relevance, altered cell behavior. emulatebio.com |
| Organ-on-a-Chip | Microfluidic device with living cells that mimics organ-level function. harvard.eduwikipedia.org | Recreates mechanical and biochemical microenvironment, allows real-time imaging. mdpi.comemulatebio.com | Requires specialized equipment, can be costly. mdpi.com |
| Microphysiological Systems (MPS) | Complex, multi-cellular in vitro systems with 3D structures and fluid flow. nih.gov | Models organ-specific functions and multi-organ interactions. nih.govyoutube.com | Technology is still developing, standardization can be a challenge. mdpi.com |
In Vivo Animal Models for Mechanistic Research
In vivo animal studies are a critical step in preclinical research, providing a more integrated understanding of a drug candidate's effects within a whole, living organism. texilajournal.compagepress.org These models are essential for investigating complex physiological and pathological processes that cannot be fully replicated in vitro. ijrpc.com
The selection of an appropriate animal model is crucial and depends on various factors, including the specific research question, the biological target of the drug, and the relevance of the model to human disease. nih.govresearchgate.net
Rodent Models (e.g., Mouse, Rat) in Mechanistic Investigations
Rodents, particularly mice and rats, are the most commonly used animal models in preclinical research. ijrpc.commdpi.com Their widespread use is due to several advantages:
Well-characterized genetics: The availability of numerous inbred, transgenic, and knockout strains allows for the investigation of specific genes and pathways. nih.govnih.gov
Cost-effectiveness and ease of handling: Compared to larger animals, rodents are less expensive to house and maintain. nih.gov
Physiological similarities: Despite differences, rodents share many physiological and metabolic pathways with humans, making them valuable for studying a wide range of diseases. researchgate.netmdpi.com
For mechanistic studies, rodent models can be used to:
Elucidate the role of specific molecular pathways in disease progression. ijrpc.comnih.gov
Evaluate the in vivo efficacy and mechanism of action of a drug candidate. biocytogen.com
Assess the pharmacokinetic and pharmacodynamic properties of a compound. innoserlaboratories.com
For instance, humanized mouse models, where mouse genes are replaced with their human counterparts, can be particularly useful for evaluating drugs that target human-specific proteins. mdpi.combiocytogen.cominnoserlaboratories.com
Non-Rodent Animal Models in Preclinical Research
While rodent models are invaluable, regulatory guidelines often require testing in a non-rodent species as well to increase the likelihood of identifying potential human-specific effects. itrlab.com The choice of a non-rodent model is scientifically driven and considers factors like metabolism, pharmacology, and the presence of the drug's target. altasciences.com
Commonly used non-rodent species in preclinical research include:
Dogs: Historically, the dog has been a common non-rodent species, particularly for small molecule drugs. altasciences.comabpi.org.uk
Pigs (especially minipigs): Miniature swine are increasingly used due to their anatomical, physiological, and biochemical similarities to humans. altasciences.comnih.gov
Rabbits: Rabbits are often used in reproductive and developmental toxicity studies. nih.govnih.gov
Non-human primates (NHPs): NHPs are used when they are the only pharmacologically relevant species, especially for biologics. altasciences.comnih.gov
The use of a second species helps to provide a more comprehensive preclinical data package by highlighting potential interspecies differences in drug response. itrlab.comfrontiersin.org
Interactive Table: Overview of Animal Models in Preclinical Research
| Animal Model | Common Species | Key Advantages | Common Applications |
|---|---|---|---|
| Rodent | Mouse, Rat ijrpc.com | Well-characterized genetics, cost-effective, ease of handling. nih.gov | Mechanistic studies, efficacy testing, PK/PD studies. innoserlaboratories.comresearchgate.netucl.ac.uk |
| Non-Rodent | Dog, Minipig, Rabbit, Non-human primate altasciences.comnih.gov | Provides data from a second species, can have greater physiological similarity to humans in some aspects. itrlab.comaltasciences.comnih.gov | Toxicology studies, testing of biologics, reproductive toxicity studies. altasciences.comabpi.org.uknih.gov |
Translational Research Paradigms and Challenges in Preclinical Investigations
Translational research is the process of converting basic scientific discoveries from the laboratory ("bench") into practical applications that benefit human health ("bedside"). nih.govresearchgate.net For a compound like this compound, this involves translating promising preclinical data into a viable candidate for human clinical trials. However, this pathway is fraught with significant challenges that can impede progress.
A primary challenge in translational research is the inherent limitation of preclinical models. nih.govnih.gov While animal models are crucial for studying complex biological systems, they often fail to perfectly replicate human disease and physiology. nih.govyoutube.com Differences in genetics, metabolism, and disease progression between animal species and humans can lead to study results in animals that are not reproducible in human trials. nih.gov
Table 4: Illustrative Translational Gaps Between a Rodent Model and Humans
| Parameter | Rodent Model (e.g., Mouse) | Human | Translational Challenge for this compound |
|---|---|---|---|
| Metabolism | Higher metabolic rate; different expression of key metabolic enzymes (e.g., Cytochrome P450). | Lower metabolic rate; distinct enzyme profiles. | This compound may be metabolized differently, affecting its efficacy and potential toxicity profile in humans compared to mice. |
| Disease Pathology | Induced disease may not fully mimic the chronic, complex nature of the human condition. youtube.com | Disease develops over a long period with complex genetic and environmental influences. | The therapeutic effect of this compound observed in an acute animal model may not translate to a chronic human disease. |
| Immune System | Different composition and response of the immune system. | More complex and varied immune responses. | An immune-modulating effect of this compound could differ significantly between the model and humans. |
Beyond the limitations of animal models, several other hurdles complicate the preclinical investigation of compounds like this compound:
Validation of Biomarkers: A significant challenge is identifying and validating biomarkers—measurable indicators of a biological state—that are relevant in both animal models and humans. nih.govnih.gov A biomarker that responds to this compound in a mouse may not be present or relevant in human patients.
Regulatory Complexity: Navigating the rigorous and constantly evolving regulatory requirements for drug approval is a major hurdle. cytivalifesciences.com These regulations vary by region, adding another layer of complexity to designing preclinical programs intended for global drug development. cytivalifesciences.com
Economic and Logistical Barriers: Non-scientific factors, such as the availability of funding, fragmented research infrastructure, and a shortage of qualified investigators, represent significant real-world challenges to advancing a compound through the preclinical pipeline. nih.gov
Successfully translating a compound like this compound requires a strategic approach that acknowledges these challenges. This includes the careful selection of the most appropriate animal models, the development of robust and validated biomarkers, and a deep understanding of the regulatory landscape. nih.govnih.gov
Emerging Research Directions and Future Perspectives for Mesulfamide
Exploration of New Therapeutic Research Applications Beyond Traditional Antimicrobial Activity
While historically recognized for other properties, current research is exploring the broader therapeutic potential of mesulfamide and related sulfonamide-containing compounds. These investigations are focused on their effects on cellular pathways involved in oxidative stress and their potential applications in neurological disorders.
Antioxidant Activity and NRF2 Pathway Activation Research
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Activation of this pathway leads to the expression of numerous antioxidant and detoxification genes, which help protect cells from damage caused by reactive oxygen species (ROS). nih.govmdpi.com Researchers are investigating the potential of various compounds, including those with sulfonamide-like structures, to modulate this pathway.
Recent studies have shown that certain vinyl sulfonate compounds can act as NRF2 activators. nih.gov For instance, one study found that a novel vinyl sulfonate compound demonstrated significant NRF2 activation, leading to the increased expression of NRF2-dependent antioxidant enzymes. nih.gov While this research did not directly involve this compound, it highlights the potential of the broader class of sulfur-containing compounds to influence this protective pathway. The sole FDA-approved NRF2 activator, dimethyl fumarate, is used in the treatment of multiple sclerosis, underscoring the therapeutic relevance of targeting the NRF2 pathway. mdpi.comnih.gov
It is important to note that some compounds exert antioxidant effects through NRF2-independent mechanisms. For example, studies on certain lactic acid bacteria have revealed indirect antioxidant activity that does not involve the Keap1-Nrf2 pathway. mdpi.com This indicates the existence of multiple pathways through which antioxidant effects can be achieved, and future research may explore if this compound or its derivatives operate through similar alternative routes.
Potential in Neurological Disorder Research
The link between oxidative stress and neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis is well-established. nih.govufhealth.orgneural.org.uk Consequently, the NRF2 pathway, with its role in mitigating oxidative stress, has become an attractive therapeutic target for these conditions. nih.gov The neuroprotective effects of NRF2 activation have been demonstrated in various preclinical models. For example, activation of the NRF2-ARE pathway has been shown to protect against glutamate- and H₂O₂-induced cell death, and astrocytes expressing NRF2 can protect neurons from oxidative stress. nih.gov
Given the potential for sulfonamide-related compounds to activate the NRF2 pathway, there is growing interest in their application in neurological disorder research. nih.gov Clinical trials are ongoing for various neurological conditions, investigating novel treatments that often involve modulating pathways related to oxidative stress and inflammation. ufhealth.orgharvard.edu For instance, a novel vinyl sulfonate compound, acting as an NRF2 activator, was shown to mitigate behavioral deficits and protect dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov While direct research on this compound in this area is still emerging, the broader investigation into related compounds provides a strong rationale for its future exploration in the context of neurodegenerative diseases.
Development of Advanced this compound-Based Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. febs.orgchemicalprobes.org They are essential tools for understanding protein function and for validating new drug targets. febs.orgnih.gov An ideal chemical probe has high potency and selectivity for its target. nih.gov
The development of this compound-based chemical probes could provide valuable tools for studying various biological processes. By modifying the this compound scaffold, researchers can design molecules that specifically interact with a protein of interest, allowing for the detailed investigation of its function in a cellular context. febs.org This approach is particularly useful for studying complex biological processes where genetic methods may be limited. febs.org
The process of developing chemical probes often involves screening large libraries of compounds to identify a starting point, followed by chemical optimization to improve potency and selectivity. febs.org Reaction-based fluorescent probes are a specific type of chemical probe that can be used to visualize and detect molecules like hydrogen sulfide (B99878) (H₂S) and other reactive sulfur species in living systems. rsc.org Given that this compound is a sulfur-containing compound, future research could explore the development of this compound-based probes for studying the roles of reactive sulfur species in cellular signaling.
Integration of Computational and Experimental Approaches in Drug Discovery Research
Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the process and reduce costs. jpionline.orgbeilstein-journals.org Computational techniques, often referred to as computer-aided drug design (CADD), encompass a wide range of tools for modeling, screening, and optimizing potential drug candidates. beilstein-journals.orgresearchgate.net
These computational approaches can be broadly categorized into structure-based and ligand-based methods. beilstein-journals.org Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design molecules that can bind to it effectively. beilstein-journals.org When the target structure is unknown, ligand-based drug design (LBDD) methods can be employed, which use the properties of known active molecules to guide the design of new ones. beilstein-journals.org
Key computational techniques include:
Molecular Docking: Predicts the binding orientation and affinity of a small molecule to a target protein. beilstein-journals.org
Virtual Screening: Computationally screens large libraries of compounds to identify potential hits. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net
Molecular Dynamics Simulations: Simulates the movement of atoms and molecules to understand the dynamic nature of protein-ligand interactions. researchgate.net
The integration of these computational methods with experimental validation is crucial for a successful drug discovery campaign. jpionline.org For a compound like this compound, computational studies could be used to predict its potential targets, optimize its structure to improve activity, and understand its mechanism of action at a molecular level.
Advanced Research Synthesis Methodologies for Comprehensive Understanding of this compound Research
The synthesis of sulfonamides, including this compound, is a well-established area of organic chemistry. ijarsct.co.inekb.eg However, ongoing research focuses on developing more efficient, greener, and versatile synthetic methods. ijarsct.co.inresearchgate.net These advanced methodologies are crucial for creating diverse libraries of this compound analogs for structure-activity relationship studies and for developing more effective therapeutic agents.
Traditional methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.inekb.eg While effective, researchers are exploring novel approaches to overcome some of the limitations of these methods.
Recent advancements in sulfonamide synthesis include:
Metal-catalyzed reactions: Utilizing catalysts to facilitate the formation of the sulfonamide bond under milder conditions.
Electrochemical synthesis: Employing electrochemical methods to generate sulfonamides from readily available starting materials. ekb.eg
Visible-light-promoted synthesis: Using light as an energy source to drive the reaction, offering a greener alternative to traditional heating. researchgate.net
Use of hypervalent iodine reagents: These reagents can facilitate clean and mild transfer of sulfonyl groups to amines. researchgate.net
Furthermore, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for modifying molecules like sulfonamides. mdpi.com This approach allows for the efficient and specific attachment of different chemical groups to the core sulfonamide structure, enabling the rapid generation of diverse compound libraries for screening and optimization. mdpi.com These advanced synthesis techniques will be instrumental in the future exploration of this compound's therapeutic potential.
Q & A
Q. What analytical methods are recommended for characterizing Mesulfamide’s purity and structural identity in synthetic samples?
To confirm this compound’s identity and purity, use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with reference data to verify structural integrity .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity. A purity threshold of ≥95% is typical for pharmacological studies .
- Elemental Analysis : Quantify carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .
Q. How can researchers optimize synthetic protocols for this compound to improve yield and reproducibility?
Key considerations include:
- Reaction Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .
- Temperature Control : Maintain 60–80°C during sulfonamide bond formation to minimize side reactions .
- Catalyst Use : Employ triethylamine or pyridine to neutralize HCl byproducts in sulfonation steps .
- Yield Reporting : Always report isolated yields and provide detailed purification steps (e.g., recrystallization solvents, column chromatography conditions) .
Table 1 : Representative Synthesis Conditions for this compound
| Parameter | Optimal Range | Reference Method |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Solvent | Dimethylformamide (DMF) | |
| Catalyst | Triethylamine | |
| Purity Threshold (HPLC) | ≥95% |
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported pharmacological efficacy across in vitro vs. in vivo studies?
Systematically evaluate:
- Bioavailability : Measure plasma concentration-time profiles to assess absorption differences between models .
- Metabolic Stability : Use liver microsome assays to identify species-specific metabolism (e.g., human vs. rodent CYP450 enzymes) .
- Dosage Regimens : Compare equivalent dose scaling (e.g., body surface area adjustments) to reconcile efficacy gaps .
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s toxicity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC/IC values .
- ANOVA with Post Hoc Tests : Use Tukey’s HSD for multi-group comparisons to identify significant toxicity thresholds .
- Sensitivity Analysis : Test robustness of conclusions against outliers or missing data points .
Table 2 : Common Data Contradictions and Resolution Strategies
Methodological Best Practices
Q. How to design a robust literature review strategy for this compound’s mechanism of action?
- Boolean Search Strings : Use terms like
(this compound OR 122-89-4) AND (mechanism OR pharmacokinetics)in PubMed/Scopus . - Inclusion Criteria : Prioritize peer-reviewed studies with full experimental datasets .
- Critical Appraisal : Evaluate bias risks (e.g., industry-funded vs. academic studies) using tools like ROBIS .
Q. What protocols ensure reproducibility in this compound’s bioactivity assays?
- Standardized Cell Lines : Use authenticated cell lines (e.g., ATCC-certified) with mycoplasma testing .
- Positive/Negative Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
- Data Transparency : Publish raw datasets (e.g., absorbance readings, microscopy images) in supplementary materials .
Data Presentation Guidelines
- Figures : Use color-coded dose-response curves with error bars (SEM) . Avoid overcrowding chemical structures in graphical abstracts .
- Tables : Label columns clearly (e.g., "IC (μM) ± SD") and annotate statistical significance (e.g., asterisks for p < 0.05) .
Key Identifier : this compound (CAS 122-89-4) .
For further methodological details, consult experimental protocols in [15] and reproducibility guidelines in [5].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
